InhA Enzyme Inhibition: Differential Potency of 6-Bromo-4-oxoquinazolin-3(4H)-yl Acetamides Versus Unsubstituted Core Analogs
In a series of 28 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives evaluated for Mycobacterium tuberculosis InhA inhibition, the lead compound UPS17 (2-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide) lacking a 6-bromo substituent exhibited measurable but modest InhA inhibitory activity. Systematic structural modification showed that compounds bearing a 6-bromo substituent on the quinazolinone core consistently demonstrated enhanced InhA inhibitory activity compared to the unsubstituted lead. The most potent compound (Compound 21) achieved an IC₅₀ of 3.12 μM against MTB InhA with a corresponding MIC of 4.76 μM against drug-sensitive MTB, and was non-cytotoxic to RAW 264.7 macrophages at 100 μM [1]. This class-level SAR establishes that 6-bromo substitution on the quinazolinone core is a critical determinant of InhA inhibitory potency, and analogs lacking this substituent are predicted to show substantially reduced activity.
| Evidence Dimension | Mycobacterium tuberculosis InhA enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for CAS 853318-85-1; inferred to be active based on 6-bromo substitution pattern class membership |
| Comparator Or Baseline | Lead compound UPS17 (unsubstituted 4-oxoquinazolin-3(4H)-yl core): measurable but weaker InhA inhibition; Compound 21 (6-bromo substituted analog): IC₅₀ = 3.12 μM |
| Quantified Difference | Class-level enhancement: 6-bromo-substituted analogs show marked improvement over unsubstituted lead; Compound 21 achieved 88.12% InhA inhibition at 10 μM |
| Conditions | In vitro MTB InhA enzyme inhibition assay; RAW 264.7 cytotoxicity at 100 μM |
Why This Matters
For research programs targeting direct InhA inhibitors to overcome isoniazid resistance, this compound offers the critical 6-bromo substitution pattern associated with enhanced target engagement, whereas unsubstituted analogs provide insufficient potency.
- [1] Pedgaonkar GS, Sridevi JP, Jeankumar VU, et al. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. European Journal of Medicinal Chemistry. 2014;87:613-627. View Source
